2-Amino-4-morpholinobenzoic acid
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Overview
Description
2-Amino-4-morpholinobenzoic acid is an organic compound with the molecular formula C₁₁H₁₄N₂O₃ and a molecular weight of 222.24 g/mol . It is characterized by the presence of an amino group at the second position and a morpholine ring at the fourth position on the benzoic acid core. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-morpholinobenzoic acid typically involves the reaction of 2-nitro-4-morpholinobenzoic acid with a reducing agent to convert the nitro group to an amino group. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions . The reaction is usually carried out under reflux conditions to ensure complete reduction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or chromatography techniques to obtain the desired purity level .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-morpholinobenzoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The nitro group can be reduced back to an amino group using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Substitution: Halogens (chlorine, bromine), alkylating agents.
Major Products Formed
Oxidation: 2-Nitro-4-morpholinobenzoic acid.
Reduction: this compound.
Substitution: Various substituted benzoic acids depending on the substituent used.
Scientific Research Applications
2-Amino-4-morpholinobenzoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Amino-4-morpholinobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with the active site of enzymes, inhibiting their activity. The morpholine ring can enhance the compound’s binding affinity and specificity for its target . The pathways involved in its mechanism of action include enzyme inhibition and receptor modulation .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Morpholinyl)benzoic acid
- 2-Amino-4,6-dimethylpyrimidine benzoic acid
- 2-Amino-4-methylpyridinium-4-hydroxybenzolate
Comparison
2-Amino-4-morpholinobenzoic acid is unique due to the presence of both an amino group and a morpholine ring, which confer specific chemical and biological propertiesCompared to 2-Amino-4,6-dimethylpyrimidine benzoic acid and 2-Amino-4-methylpyridinium-4-hydroxybenzolate, it has a different core structure, leading to distinct chemical behavior and biological activity .
Properties
IUPAC Name |
2-amino-4-morpholin-4-ylbenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c12-10-7-8(1-2-9(10)11(14)15)13-3-5-16-6-4-13/h1-2,7H,3-6,12H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTRWQMUAQBUSQO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=C(C=C2)C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10591075 |
Source
|
Record name | 2-Amino-4-(morpholin-4-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10591075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
404010-74-8 |
Source
|
Record name | 2-Amino-4-(morpholin-4-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10591075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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